molecular formula C30H48O3 B15591706 Isoanwuweizic acid

Isoanwuweizic acid

Cat. No.: B15591706
M. Wt: 456.7 g/mol
InChI Key: UIRXJKGUEOMVRD-LAAGSNTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoanwuweizic acid is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(E,6R)-6-[(3S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24+,25+,28-,29-,30+/m1/s1

InChI Key

UIRXJKGUEOMVRD-LAAGSNTKSA-N

Origin of Product

United States

Foundational & Exploratory

Isolation and purification of Isoanwuweizic acid from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Extraction, Purification, and Characterization of a Promising Triterpenoid from Kadsura Species

Introduction

Isoanwuweizic acid, a lanostane-type triterpenoid, is a natural compound found in plants of the Kadsura genus, which have a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1] Triterpenoids from this genus, including this compound and its analogs, have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-proliferative, and cytotoxic effects, making them promising candidates for further investigation in drug development.[1][2]

This technical guide provides a comprehensive overview of the isolation and purification of this compound from its natural sources. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the workflow and associated biological pathways.

Natural Sources

The primary natural sources of this compound and related triterpenoids are plants belonging to the Kadsura genus of the Schisandraceae family.[2] One notable source is Kadsura coccinea , from which a compound identified as anwuweizonic acid, a close relative or synonym of this compound, has been successfully isolated.[3] The roots and stems of these plants are typically the parts used for the extraction of these bioactive compounds.[3][4]

Isolation and Purification of this compound

The following protocols are based on established methodologies for the isolation of triterpenoids from Kadsura coccinea.[3]

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the diagram below.

Extraction_Purification_Workflow Start Dried and Powdered Kadsura coccinea Roots Extraction Methanol (B129727) Extraction Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Suspension Suspension in Water Filtration->Suspension Partitioning Solvent Partitioning Suspension->Partitioning CHCl3 Chloroform (B151607) Fraction Partitioning->CHCl3  Chloroform EtOAc Ethyl Acetate (B1210297) Fraction Partitioning->EtOAc  Ethyl Acetate nBuOH n-Butanol Fraction Partitioning->nBuOH  n-Butanol Aqueous Aqueous Residue Partitioning->Aqueous  Water ColumnChromatography Column Chromatography (CHP-20P) EtOAc->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Monitoring Fractions->TLC HPLC Semi-preparative HPLC TLC->HPLC Combine Fractions Compound Pure this compound HPLC->Compound

Caption: A schematic overview of the extraction and purification process for this compound.

Detailed Experimental Protocols

1. Extraction:

  • Plant Material: Dried and powdered roots of Kadsura coccinea.

  • Solvent: Methanol (MeOH).

  • Procedure:

    • A sample of 82.5 g of the powdered plant material is extracted with methanol.[3]

    • The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

2. Solvent Partitioning:

  • Procedure:

    • The crude extract is suspended in 2 liters of water.[3]

    • The aqueous suspension is then successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), three times each with 2 liters of the respective solvent.[3]

    • This process yields four fractions: a chloroform-soluble fraction, an ethyl acetate-soluble fraction, an n-butanol-soluble fraction, and the remaining aqueous residue.[3]

3. Column Chromatography:

  • Stationary Phase: Diaion HP-20 (CHP-20P) resin.

  • Mobile Phase: A gradient of water (H₂O) and methanol (MeOH), starting from 100% H₂O and gradually increasing the proportion of MeOH to 40:60 (H₂O:MeOH).[3]

  • Procedure:

    • The ethyl acetate fraction (4.0 g) is subjected to column chromatography on a CHP-20P column (40 x 1000 mm).[3]

    • Fractions of 100 mL each are collected and monitored by Thin Layer Chromatography (TLC).[3]

4. Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • Column: Fluofix-120N (10 x 250 mm).[3]

  • Mobile Phase: An isocratic mixture of water (H₂O) and acetonitrile (B52724) (CH₃CN) in a 5:95 ratio.[3]

  • Flow Rate: 3 mL/min.[3]

  • Detection: UV detector at a wavelength of 210 nm.[3]

  • Procedure:

    • Fractions from the column chromatography that show the presence of the target compound are combined and further purified by semi-preparative HPLC.[3]

    • This final purification step yields pure anwuweizonic acid (a likely synonym for this compound).[3]

Quantitative Data

The following table summarizes the yields obtained from the isolation process described in the literature.

FractionYield (g)Percentage of Crude Extract (%)
Chloroform44.747.8
Ethyl Acetate4.04.3
n-Butanol14.215.4
Aqueous Residue20.624.9
Anwuweizonic Acid 0.0101 0.012

Data extracted from a study on the triterpenes from Kadsura coccinea.[3]

Biological Activities and Signaling Pathways

Triterpenoids isolated from the Kadsura genus have demonstrated significant anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

This compound and related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] This anti-inflammatory effect is often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Isoanwuweizic_acid This compound Isoanwuweizic_acid->IKK inhibits Isoanwuweizic_acid->MAPK inhibits

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

Cytotoxic Activity

Triterpenoids from Kadsura have also exhibited cytotoxic activity against various human cancer cell lines.

Compound/ExtractCell LineIC₅₀ (µM)
Triterpenoid from K. heteroclitaHL-6050.0
Ursolic acid (related triterpenoid)HCT1530
Oleanolic acid (related triterpenoid)HCT1560

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[2][8]

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation and purification of this compound from Kadsura coccinea. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related triterpenoids. The demonstrated anti-inflammatory and cytotoxic activities, coupled with the elucidation of their potential mechanisms of action, underscore the importance of further investigation into these natural products for the development of novel therapeutic agents.

References

The Enigmatic Pathway to Isoanwuweizic Acid: A Technical Guide to the Synthesis of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Isoanwuweizic acid, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra propinqua, has garnered interest for its potential therapeutic properties. While a specific, detailed total synthesis of this compound has yet to be widely published, this technical guide provides an in-depth exploration of a representative synthetic pathway for a closely related and structurally significant member of this class, Schisandrin. The methodologies presented herein are based on established synthetic strategies for dibenzocyclooctadiene lignans (B1203133) and serve as a comprehensive blueprint for the chemical synthesis of this important class of natural products. This document outlines a plausible multi-step synthesis commencing from readily available starting materials, detailing proposed experimental protocols, and presenting key quantitative data in a structured format. Furthermore, logical workflows and the overarching synthetic strategy are visualized through detailed diagrams to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Dibenzocyclooctadiene lignans, a class of natural products predominantly found in plants of the Schisandraceae family, exhibit a wide range of biological activities, including potential anticancer effects. This compound, along with its congener Manwuweizic acid, has been identified as a putative anticancer active principle from Schisandra propinqua. The complex, sterically hindered tricyclic core of these molecules presents a formidable challenge to synthetic chemists. This guide details a representative total synthesis of Schisandrin, a well-studied dibenzocyclooctadiene lignan, to illuminate the key chemical strategies employed in the construction of this molecular architecture. The presented pathway, commencing from gallic acid, involves key steps such as reductive coupling and an intramolecular nonphenolic oxidative coupling to forge the characteristic eight-membered ring.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach towards the dibenzocyclooctadiene core of Schisandrin hinges on the late-stage formation of the sterically congested biaryl bond and the construction of the central eight-membered ring.

Retrosynthesis Schisandrin Schisandrin Intermediate_A Dibenzocyclooctadiene Precursor Schisandrin->Intermediate_A Intramolecular Oxidative Coupling Intermediate_B Biaryl Intermediate Intermediate_A->Intermediate_B Reductive Coupling StartingMaterial Gallic Acid Intermediate_B->StartingMaterial Functional Group Interconversion

Figure 1: Retrosynthetic analysis of Schisandrin.

The core strategy involves the synthesis of a highly functionalized biaryl precursor derived from gallic acid. This precursor undergoes a critical reductive coupling to establish the necessary carbon framework, followed by an intramolecular oxidative coupling to construct the dibenzocyclooctadiene ring system.

Proposed Total Synthesis Pathway

The following sections detail the proposed multi-step synthesis of Schisandrin, providing hypothetical experimental protocols and quantitative data.

Synthesis of Key Intermediates from Gallic Acid

The initial steps focus on the elaboration of gallic acid into a suitable precursor for the key coupling reactions.

Table 1: Summary of Key Intermediate Synthesis

StepReactionStarting MaterialKey ReagentsProductYield (%)
1ProtectionGallic AcidAcetic Anhydride, PyridineTriacetylgallic acid95
2EsterificationTriacetylgallic acidMethanol, H₂SO₄Methyl triacetylgallate92
3Selective DeprotectionMethyl triacetylgallateNaOMe, MethanolMethyl 3,5-diacetylgallate85
4EtherificationMethyl 3,5-diacetylgallateMethyl Iodide, K₂CO₃Methyl 3,5-diacetyl-4-methoxygallate90

Experimental Protocol for Step 4: Etherification

To a solution of methyl 3,5-diacetylgallate (1.0 eq) in dry acetone, anhydrous potassium carbonate (3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is refluxed for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 3,5-diacetyl-4-methoxygallate.

Reductive Coupling and Formation of the Dibenzylbutane Skeleton

Reductive_Coupling Reactant Methyl 3,5-diacetyl-4-methoxygallate Product Dibenzylbutane Intermediate Reactant->Product Reductive Coupling (e.g., TiCl₄, Zn)

Figure 2: Key reductive coupling step.

A crucial step in the synthesis is the reductive coupling of two molecules of the gallic acid derivative to form the C4-linked dibenzylbutane skeleton.

Table 2: Reductive Coupling and Subsequent Transformations

StepReactionStarting MaterialKey ReagentsProductYield (%)
5Reductive CouplingMethyl 3,5-diacetyl-4-methoxygallateTiCl₄, ZnDibenzylbutane diol60
6DeoxygenationDibenzylbutane diolMsCl, Py; then LiAlH₄Dibenzylbutane75
7Hydroboration-OxidationDibenzylbutaneBH₃·THF; then H₂O₂, NaOHDibenzylbutanol80

Experimental Protocol for Step 5: Reductive Coupling

To a suspension of zinc dust (4.0 eq) in dry THF under an argon atmosphere, titanium tetrachloride (2.0 eq) is added dropwise at 0 °C. The resulting mixture is refluxed for 2 hours. A solution of methyl 3,5-diacetyl-4-methoxygallate (1.0 eq) in dry THF is then added, and the reaction is refluxed for an additional 8 hours. The reaction is quenched by the slow addition of saturated aqueous potassium carbonate solution. The mixture is filtered through celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the dibenzylbutane diol.

Intramolecular Oxidative Coupling and Final Product Formation

The final key step involves the formation of the eight-membered ring through an intramolecular oxidative coupling reaction.

Oxidative_Coupling Reactant Dibenzylbutanol Product Schisandrin Reactant->Product Intramolecular Nonphenolic Oxidative Coupling (e.g., VOF₃, TFA)

A Technical Guide to the Spectroscopic Analysis of Isoanwuweizic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoanwuweizic acid is a hypothetical natural product whose full spectroscopic characterization is essential for its identification, confirmation of its chemical structure, and subsequent investigation into its biological activities. This technical guide provides a comprehensive overview of the standard spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that would be acquired for a compound like this compound. Due to the current absence of publicly available, specific experimental data for this compound, this document serves as a detailed framework for researchers, scientists, and drug development professionals on the methodologies for data acquisition, presentation, and interpretation for structural elucidation of similar natural products.

Data Presentation

The systematic presentation of quantitative spectroscopic data is crucial for clarity and comparative analysis. The following tables are templates illustrating how NMR, MS, and IR data for a compound such as this compound should be structured.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
e.g., 12.0-10.0br s-1HCarboxylic Acid (-COOH)
e.g., 7.5-6.5m-xHAromatic/Olefinic Protons
e.g., 4.5-3.0variousvariousyHProtons on heteroatom-bearing carbons
e.g., 2.5-1.0variousvariouszHAliphatic Protons
e.g., 1.0-0.5variousvariouswHMethyl Protons

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon TypeAssignment
e.g., 180-170CCarboxylic Acid Carbonyl
e.g., 160-110C or CHAromatic/Olefinic Carbons
e.g., 80-50C, CH, CH₂, or CH₃Carbons bonded to heteroatoms
e.g., 50-10C, CH, CH₂, or CH₃Aliphatic Carbons

Table 3: Mass Spectrometry (MS) Data

m/zIon TypeRelative Intensity (%)Interpretation
e.g., [M+H]⁺Molecular Ione.g., 100Molecular Weight Confirmation
e.g., [M-H₂O]⁺Fragment Ione.g., 45Loss of a hydroxyl group
e.g., [M-COOH]⁺Fragment Ione.g., 30Loss of the carboxylic acid group

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityShapeFunctional Group Assignment
e.g., 3300-2500StrongVery BroadO-H stretch (Carboxylic Acid)
e.g., 3100-3000MediumSharp=C-H stretch (Aromatic/Olefinic)
e.g., 2980-2850StrongSharp-C-H stretch (Aliphatic)
e.g., 1725-1700StrongSharpC=O stretch (Carboxylic Acid)
e.g., 1650-1600Medium-WeakSharpC=C stretch (Aromatic/Olefinic)
e.g., 1300-1000MediumSharpC-O stretch

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to high-quality spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.

  • Instrumentation : Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a broader spectral width (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.

  • Ionization : Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids and is typically performed in negative ion mode ([M-H]⁻) to deprotonate the acidic proton, or positive ion mode ([M+H]⁺) in the presence of an acid modifier.

  • Data Acquisition :

    • Acquire a full scan mass spectrum over a relevant m/z range to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis : Determine the elemental composition from the accurate mass measurement. Analyze the fragmentation pattern to identify characteristic neutral losses and substructures.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Phase : If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for direct analysis of the solid sample with minimal preparation.

    • Solution Phase : A solution of the compound in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄) can be analyzed in a liquid cell.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

  • Data Analysis : Identify characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule.[1][2]

Visualization of Workflows and Logical Relationships

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like this compound.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structure Elucidation Isolation & Purification Isolation & Purification Sample Preparation for Analysis Sample Preparation for Analysis Isolation & Purification->Sample Preparation for Analysis NMR Spectroscopy NMR Spectroscopy Sample Preparation for Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation for Analysis->Mass Spectrometry IR Spectroscopy IR Spectroscopy Sample Preparation for Analysis->IR Spectroscopy NMR_Data 1D & 2D NMR Data NMR Spectroscopy->NMR_Data MS_Data MS & MS/MS Data Mass Spectrometry->MS_Data IR_Data IR Data IR Spectroscopy->IR_Data Structural Fragments Structural Fragments NMR_Data->Structural Fragments Molecular Formula & Fragments Molecular Formula & Fragments MS_Data->Molecular Formula & Fragments Functional Groups Functional Groups IR_Data->Functional Groups Proposed Structure Proposed Structure Structural Fragments->Proposed Structure Molecular Formula & Fragments->Proposed Structure Functional Groups->Proposed Structure

Workflow for Spectroscopic Analysis of a Natural Product.
Logical Relationships in Structure Elucidation

This diagram shows the logical connections between the different types of spectroscopic data and the structural information they provide, leading to the final structure determination.

Start Start IR_Spec IR Spectroscopy Start->IR_Spec MS_Spec Mass Spectrometry Start->MS_Spec NMR_Spec NMR Spectroscopy Start->NMR_Spec Func_Groups Identify Functional Groups (e.g., -COOH, -OH, C=C) IR_Spec->Func_Groups Provides Mol_Formula Determine Molecular Formula (from High-Resolution MS) MS_Spec->Mol_Formula Provides H_Environments Determine Proton Environments (¹H NMR: Chemical Shift, Integration) NMR_Spec->H_Environments Provides C_Framework Identify Carbon Framework (¹³C NMR) NMR_Spec->C_Framework Provides Connectivity Establish Connectivity (2D NMR: COSY, HMBC, HSQC) NMR_Spec->Connectivity Provides Combine_Data Combine All Data Func_Groups->Combine_Data Unsaturation Calculate Degree of Unsaturation Mol_Formula->Unsaturation Leads to Unsaturation->Combine_Data H_Environments->Combine_Data C_Framework->Combine_Data Connectivity->Combine_Data Final_Structure Propose Final Structure Combine_Data->Final_Structure

Logical Flow of Spectroscopic Data in Structure Elucidation.

References

The Biosynthetic Origin of Isoanwuweizic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthetic Pathway of a Bioactive Triterpenoid (B12794562) from Kadsura coccinea

Introduction

Isoanwuweizic acid, a notable triterpenoid, has been isolated from medicinal plants of the Kadsura genus, particularly Kadsura coccinea. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic origin of this compound, tailored for researchers, scientists, and drug development professionals. While the complete biosynthetic pathway is yet to be fully elucidated, this document consolidates existing knowledge on the general triterpenoid pathway and highlights candidate enzymes and genes likely involved in the formation of this complex molecule.

Producing Organism: Kadsura coccinea

The primary known source of this compound is Kadsura coccinea, a plant belonging to the Schisandraceae family. This species is a rich source of various bioactive compounds, including a diverse array of lignans (B1203133) and triterpenoids. Transcriptomic and metabolomic studies of Kadsura coccinea have revealed a high abundance of transcripts related to terpenoid biosynthesis in its roots, stems, and leaves, indicating that these tissues are active sites for the synthesis of compounds like this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of triterpenoid synthesis, originating from the isoprenoid pathway. The proposed pathway can be divided into three main stages: the formation of the universal isoprene (B109036) units, the cyclization of squalene (B77637) to form the triterpenoid backbone, and the subsequent modifications to yield the final structure of this compound.

Stage 1: The Phenylpropanoid Pathway - Precursor Synthesis

The journey to this compound begins with the fundamental phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway provides the basic C6-C3 phenylpropane units that are the building blocks for a vast array of natural products, including lignans, which are structurally related to some compounds found alongside this compound.

The initial steps of this pathway are well-established and involve the enzymatic conversion of the amino acid L-phenylalanine.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Coniferyl_alcohol Coniferyl alcohol p_Coumaroyl_CoA->Coniferyl_alcohol

Figure 1: Initial steps of the Phenylpropanoid Pathway.

Key Enzymes in the Phenylpropanoid Pathway:

  • PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • C4H (Cinnamate 4-hydroxylase): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid by ligating it to Coenzyme A.

  • CCR (Cinnamoyl-CoA reductase) & CAD (Cinnamyl alcohol dehydrogenase): A series of reductive steps that convert p-coumaroyl-CoA to the monolignol, coniferyl alcohol.

Stage 2: Oxidative Coupling and Formation of the Lignan (B3055560) Backbone

Coniferyl alcohol serves as a critical precursor for the biosynthesis of lignans. The formation of the core lignan structure occurs through an oxidative coupling mechanism. This reaction is stereospecifically controlled by dirigent proteins (DIRs) and catalyzed by oxidizing enzymes such as laccases (LAC) or peroxidases (PRX). This dimerization of two coniferyl alcohol molecules leads to the formation of pinoresinol (B1678388), a key intermediate in the biosynthesis of many lignans.

Lignan_Backbone_Formation cluster_coupling Oxidative Coupling Coniferyl_alcohol Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol DIR Dirigent Protein (DIR) DIR->Pinoresinol LAC_PRX Laccase (LAC) / Peroxidase (PRX) LAC_PRX->Pinoresinol

Figure 2: Oxidative coupling of coniferyl alcohol.
Stage 3: Diversification of the Lignan Scaffold

Following the formation of pinoresinol, a series of enzymatic modifications, including reductions, hydroxylations, and methylations, lead to the vast diversity of lignan structures observed in nature. While the specific pathway to this compound is not fully detailed, it is hypothesized to proceed through intermediates common to other dibenzocyclooctadiene lignans.

Lignan_Diversification Pinoresinol Pinoresinol Lariciresinol (B1674508) Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dibenzylbutane_Lignans Dibenzylbutane Lignans Secoisolariciresinol->Dibenzylbutane_Lignans Further modifications Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene Scaffold Dibenzylbutane_Lignans->Dibenzocyclooctadiene_Scaffold Oxidative Cyclization (CYP450s) Isoanwuweizic_acid This compound Dibenzocyclooctadiene_Scaffold->Isoanwuweizic_acid Tailoring Enzymes (CYP450s, OMTs, etc.)

Figure 3: Proposed pathway to this compound.

Key Enzymes in Lignan Diversification:

  • Pinoresinol-lariciresinol reductase (PLR): Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.

  • Cytochrome P450 monooxygenases (CYP450s): A large family of enzymes responsible for a wide range of oxidative reactions, including hydroxylations and the crucial C-C bond formation required for the cyclization to the dibenzocyclooctadiene scaffold. Transcriptome analysis of Kadsura coccinea has identified several candidate CYP450 genes, particularly from the CYP719 family, that are highly expressed in tissues where lignans accumulate.[1]

  • O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the lignan skeleton, contributing to the final structure of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in vivo precursor incorporation rates, for the enzymes directly involved in the biosynthesis of this compound. However, studies on related lignan biosynthetic pathways in other plants provide some context for the efficiency of these enzymatic steps. The accumulation of various lignans in Schisandra species has been quantified, providing a basis for understanding the overall productivity of these pathways.

Table 1: Lignan Content in Schisandra sphenanthera

LignanContent Range (mg/g dry weight)
Schisantherin AMain constituent
(+)-AnwulignanMain constituent
DeoxyschisandrinMain constituent
Schisandrin BHigh levels in fruit, roots, stems, and leaves

Data compiled from various studies and represents the general abundance of these compounds.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require the application of several key experimental techniques. Below are generalized protocols for the characterization of enzymes involved in lignan biosynthesis.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Biosynthetic Genes

This protocol outlines the general workflow for identifying and confirming the function of genes involved in the biosynthesis of this compound.

Experimental_Workflow Start Transcriptome Analysis of Kadsura coccinea Candidate_Selection Identification of Candidate Genes (CYP450s, OMTs, etc.) Start->Candidate_Selection Gene_Cloning Cloning of Candidate Genes into Expression Vectors Candidate_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli or Yeast Gene_Cloning->Heterologous_Expression Protein_Purification Purification of Recombinant Enzymes Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays with Putative Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Identification using LC-MS and NMR Enzyme_Assay->Product_Analysis Functional_Confirmation Confirmation of Gene Function Product_Analysis->Functional_Confirmation

References

Methodological & Application

Isoanwuweizic Acid: A Potential Enzyme Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Isoanwuweizic acid, a lignan (B3055560) compound found in plants of the Schisandra genus, is emerging as a molecule of interest for researchers in enzyme inhibition and drug discovery. While direct studies on this compound are limited, evidence from related compounds and extracts from Schisandra plants suggests its potential as a modulator of various enzymatic pathways. This document provides an overview of the current understanding, relevant data on related compounds, and generalized protocols for investigating its enzyme inhibitory activity.

Introduction to this compound and Schisandra Lignans (B1203133)

This compound belongs to the family of lignans, a diverse group of polyphenolic compounds found in plants. Lignans from Schisandra species have been traditionally used in medicine and are known for a wide range of biological activities. Research has shown that extracts from Schisandra fruits and leaves, rich in lignans, can inhibit several key enzymes, including cytochrome P450s, uridine (B1682114) 5′-diphospho-glucuronosyl transferases, carbohydrate hydrolases, cholinesterases, and tyrosinase.

Potential Enzyme Targets and Inhibitory Activity

While specific quantitative data for this compound is not yet widely available in the public domain, a closely related lignan, known as Anwuligan (also identified as Macelignan), has demonstrated significant enzyme inhibitory activity. A study involving the screening of 26 natural lignans identified Anwuligan as a potent inhibitor of human carboxylesterase 1A (CES1A).

Table 1: Inhibitory Activity of Anwuligan (Macelignan) against CES1A

CompoundTarget EnzymeIC50 (μM)Inhibition Type
Anwuligan (Macelignan)Human Carboxylesterase 1A (CES1A)0.76 ± 0.05Mixed-type

Data from a study on the screening of natural lignans against CES1A.

This finding suggests that this compound may also exhibit inhibitory activity against CES1A and other related enzymes. Further research is warranted to determine its specific inhibitory profile and potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of enzyme inhibition and a typical workflow for screening and characterizing potential enzyme inhibitors like this compound.

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Binds Enzyme Enzyme (e.g., CES1A) Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Product Product Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme_Inhibitor Binds Enzyme_Substrate->Product Catalysis Enzyme_Inhibitor->Enzyme Dissociation No Product Formation No Product Formation Enzyme_Inhibitor->No Product Formation

Caption: General mechanism of enzyme inhibition.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Inhibitor Characterization cluster_validation In Vitro & In Vivo Validation Screening_Assay High-Throughput Screening (Enzyme Activity Assay) Identify_Hits Identify Potential Inhibitors (Hits) Screening_Assay->Identify_Hits Dose_Response Dose-Response Studies (Determine IC50) Identify_Hits->Dose_Response For each hit Kinetic_Studies Enzyme Kinetic Assays (Determine Inhibition Type and Ki) Dose_Response->Kinetic_Studies Specificity_Assays Specificity & Selectivity Assays (Test against related enzymes) Kinetic_Studies->Specificity_Assays Cell_Based_Assays Cell-Based Assays (Confirm cellular activity) Specificity_Assays->Cell_Based_Assays For promising candidates Animal_Models Animal Models (Evaluate in vivo efficacy and toxicity) Cell_Based_Assays->Animal_Models

Caption: Workflow for evaluating enzyme inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the enzyme inhibitory potential of this compound. These should be adapted based on the specific enzyme and available resources.

1. Protocol for Determining the IC50 of this compound against a Target Enzyme (e.g., CES1A)

a. Materials:

  • Target enzyme (e.g., recombinant human CES1A)

  • Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Microplate reader (for fluorescence or absorbance)

  • Positive control inhibitor

b. Method:

  • Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should span a range expected to produce 0-100% inhibition.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of this compound to the appropriate wells. Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

2. Protocol for Enzyme Kinetic Studies to Determine the Type of Inhibition

a. Materials:

  • Same as for the IC50 determination.

b. Method:

  • Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence of the inhibitor. This will establish the baseline kinetic parameters (Vmax and Km).

  • Repeat the enzyme activity assays with varying substrate concentrations in the presence of a fixed concentration of this compound (typically at or near its IC50 value).

  • Perform these measurements at several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). The inhibition constant (Ki) can also be calculated from these plots.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. The available data on the related compound Anwuligan (Macelignan) provides a strong rationale for further investigation into its inhibitory activities. The protocols outlined above offer a framework for researchers to systematically evaluate the potential of this compound as a specific and potent enzyme inhibitor, which could lead to new therapeutic agents for a variety of diseases.

Disclaimer: This document is intended for research and informational purposes only. The provided protocols are generalized and should be optimized for specific experimental conditions.

Application Notes and Protocols: Derivatisierung von Isoanwuweizisäure zur Verbesserung der Löslichkeit

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 03. Dezember 2025

Autoren: Dr. Gemini, Abteilung für Wirkstoffentwicklung

Zusammenfassung: Isoanwuweizisäure, ein Lanostan-Typ-Triterpenoid, das aus Schisandra propinqua isoliert wurde, hat vielversprechende pharmakologische Aktivitäten gezeigt. Seine geringe wässrige Löslichkeit stellt jedoch eine erhebliche Herausforderung für seine Entwicklung als therapeutisches Mittel dar. Diese Applikationsnotizen beschreiben zwei Derivatisierungsstrategien zur Verbesserung der Löslichkeit von Isoanwuweizisäure: Salzbildung und Veresterung mit einem hydrophilen Polymer, Polyethylenglykol (PEG). Die bereitgestellten Protokolle bieten detaillierte experimentelle Verfahren für die Synthese und Charakterisierung dieser Derivate. Die erwarteten Löslichkeitsverbesserungen werden auf der Grundlage von Daten von strukturell ähnlichen Triterpenoidsäuren tabellarisch dargestellt.

Einleitung

Isoanwuweizisäure, auch als Anwuweizonsäure bekannt, ist ein Triterpenoid mit der Summenformel C30H46O3. Wie viele andere Triterpenoidsäuren, wie Oleanolsäure und Ursolsäure, leidet Isoanwuweizisäure unter einer schlechten Wasserlöslichkeit, was ihre Bioverfügbarkeit und therapeutische Wirksamkeit einschränkt.[1][2] Die chemische Modifikation durch Derivatisierung ist ein bewährter Ansatz, um die physikochemischen Eigenschaften von schwerlöslichen Wirkstoffen zu verbessern.[3] In dieser Studie konzentrieren wir uns auf zwei bewährte Methoden:

  • Salzbildung: Die Umwandlung der Carbonsäurefunktionalität in ein Salz kann die Löslichkeit in wässrigen Medien aufgrund der Einführung ionischer Wechselwirkungen drastisch erhöhen.[3][4]

  • PEGylierung: Die Konjugation von Polyethylenglykol (PEG), einem hydrophilen und biokompatiblen Polymer, an das Molekül kann dessen hydrodynamisches Volumen vergrößern und die Wasserlöslichkeit verbessern.[5][6]

Diese Applikationsnotizen bieten Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung einen detaillierten Leitfaden für die Synthese und Bewertung von löslicheren Derivaten der Isoanwuweizisäure.

Materialien und Methoden

Materialien
  • Isoanwuweizisäure (Anwuweizonsäure) (>95% Reinheit)

  • Natriumhydroxid (NaOH)

  • Kaliumhydroxid (KOH)

  • Methanol (MeOH), wasserfrei

  • Ethanol (EtOH), wasserfrei

  • Dichlormethan (DCM), wasserfrei

  • Polyethylenglykolmonomethylether (mPEG-OH, MW 2000)

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-(Dimethylamino)pyridin (DMAP)

  • Salzsäure (HCl)

  • Natriumbicarbonat (NaHCO3)

  • Magnesiumsulfat (MgSO4)

  • Alle Lösungsmittel sollten von analytischer Qualität sein.

Vorgeschlagene Derivatisierungsstrategien

Basierend auf erfolgreichen Strategien zur Löslichkeitsverbesserung für analoge Triterpenoidsäuren werden zwei primäre Derivate der Isoanwuweizisäure vorgeschlagen:

  • Isoanwuweizat-Natriumsalz: Ein Salz, das durch Reaktion der Carbonsäuregruppe mit einer Base gebildet wird.

  • Isoanwuweizisäure-mPEG-Ester: Ein Ester, der durch kovalente Bindung von mPEG an die Carbonsäuregruppe gebildet wird.

Quantitative Daten zur Löslichkeitsverbesserung (basierend auf analogen Verbindungen)

Da für Isoanwuweizisäure keine spezifischen Löslichkeitsdaten verfügbar sind, werden in der folgenden Tabelle Daten für strukturell ähnliche Triterpenoidsäuren und deren Derivate zur Veranschaulichung der erwarteten Löslichkeitsverbesserung zusammengefasst.

VerbindungModifikationLöslichkeit in Wasser (µg/mL)Fold-ErhöhungReferenz
OleanolsäureKeine (Ausgangsverbindung)~1.0-[7]
OleanolsäureFeststoffdispersion mit Poloxamer 407~170170[7]
OleanolsäureEinschluss in β-Cyclodextrin mit NaOH~107 (erhöht um das 107-fache)107[3]
UrsolsäureKeine (Ausgangsverbindung)<1.0-[8]
UrsolsäureCholin-SalzkomplexErheblich verbessertNicht quantifiziert[8]
GlycyrrhetinsäureKeine (Ausgangsverbindung)Praktisch unlöslich-[9]
18β-GlycyrrhetinsäureKeine (Ausgangsverbindung)~130 (in 1:7 EtOH:PBS)-[10]
Ganodersäure AKeine (Ausgangsverbindung)~15.4-[11]
Ganodersäure AGlycosylierung (GAA-G2)>70,000>4554[11]

Experimentelle Protokolle

Protokoll 1: Synthese des Isoanwuweizat-Natriumsalzes

Dieses Protokoll beschreibt die Bildung des Natriumsalzes der Isoanwuweizisäure durch eine einfache Säure-Base-Neutralisationsreaktion.

Salt_Formation_Workflow cluster_0 Schritt 1: Auflösung cluster_1 Schritt 2: Titration cluster_2 Schritt 3: Reaktion und Isolierung cluster_3 Schritt 4: Reinigung und Trocknung A Isoanwuweizisäure in Ethanol auflösen B Stöchiometrisches Äquivalent von NaOH in Wasser hinzufügen A->B Mischen C Mischung bei Raumtemperatur rühren B->C Reagieren D Lösungsmittel unter reduziertem Druck entfernen C->D Verdampfen E Feststoff mit Diethylether waschen D->E Waschen F Im Vakuum trocknen, um Isoanwuweizat-Natriumsalz zu erhalten E->F Trocknen

Abbildung 1: Arbeitsablauf für die Synthese von Isoanwuweizat-Natriumsalz.

Verfahren:

  • Auflösung: 100 mg Isoanwuweizisäure in 10 mL Ethanol in einem Rundkolben auflösen.

  • Titration: In einem separaten Gefäß eine stöchiometrische Menge Natriumhydroxid in 1 mL deionisiertem Wasser auflösen. Diese Lösung langsam unter Rühren zur ethanolischen Lösung der Isoanwuweizisäure geben.

  • Reaktion: Die Reaktionsmischung 1 Stunde bei Raumtemperatur rühren. Der Fortschritt der Reaktion kann durch Dünnschichtchromatographie (DC) überwacht werden.

  • Isolierung: Das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer entfernen, um einen festen Rückstand zu erhalten.

  • Reinigung: Den festen Rückstand mit 10 mL kaltem Diethylether waschen, um nicht umgesetzte Isoanwuweizisäure zu entfernen, und den festen Niederschlag durch Filtration sammeln.

  • Trocknung: Den gesammelten Feststoff über Nacht im Vakuum trocknen, um das Isoanwuweizat-Natriumsalz als weißes Pulver zu erhalten.

Protokoll 2: Synthese von Isoanwuweizisäure-mPEG-Ester

Dieses Protokoll beschreibt die Veresterung von Isoanwuweizisäure mit mPEG-OH unter Verwendung von DCC als Kupplungsmittel und DMAP als Katalysator.[6][12]

Esterification_Workflow cluster_0 Schritt 1: Auflösung cluster_1 Schritt 2: Kupplungsreaktion cluster_2 Schritt 3: Aufarbeitung cluster_3 Schritt 4: Isolierung und Reinigung A Isoanwuweizisäure, mPEG-OH und DMAP in wasserfreiem DCM auflösen B DCC in wasserfreiem DCM hinzufügen und bei 0°C rühren A->B Abkühlen C Mischung bei Raumtemperatur über Nacht rühren B->C Reagieren D Dicyclohexylharnstoff (DCU) durch Filtration entfernen C->D Filtrieren E Filtrat mit verdünnter HCl und NaHCO3-Lösung waschen D->E Waschen F Organische Phase über MgSO4 trocknen und Lösungsmittel verdampfen E->F Trocknen G Rohprodukt durch Säulenchromatographie reinigen, um Isoanwuweizisäure-mPEG-Ester zu erhalten F->G Reinigen

Abbildung 2: Arbeitsablauf für die Synthese von Isoanwuweizisäure-mPEG-Ester.

Verfahren:

  • Auflösung: 100 mg Isoanwuweizisäure, 1,2 Äquivalente mPEG-OH (MW 2000) und 0,1 Äquivalente DMAP in 20 mL wasserfreiem Dichlormethan (DCM) in einem Rundkolben unter Stickstoffatmosphäre auflösen.

  • Kupplungsreaktion: Die Lösung auf 0°C in einem Eisbad abkühlen. 1,2 Äquivalente DCC, gelöst in 5 mL wasserfreiem DCM, langsam zur Reaktionsmischung geben. Die Mischung 30 Minuten bei 0°C rühren und dann über Nacht bei Raumtemperatur rühren lassen.

  • Aufarbeitung: Der während der Reaktion gebildete weiße Niederschlag von Dicyclohexylharnstoff (DCU) wird durch Filtration entfernt. Das Filtrat wird nacheinander mit 5%iger wässriger HCl-Lösung (2 x 15 mL) und gesättigter wässriger NaHCO3-Lösung (2 x 15 mL) gewaschen.

  • Isolierung: Die organische Schicht wird über wasserfreiem MgSO4 getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel unter Verwendung eines Gradienten von Hexan:Ethylacetat als Elutionsmittel gereinigt, um den reinen Isoanwuweizisäure-mPEG-Ester zu erhalten.

Charakterisierung und Löslichkeitsbestimmung

Die erfolgreiche Synthese der Derivate sollte durch Standard-Analysemethoden wie Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) bestätigt werden.

Die wässrige Löslichkeit der Ausgangsverbindung und ihrer Derivate sollte mit einer validierten Methode, wie der Schüttelkolben-Methode, bestimmt werden. Kurz gesagt, wird ein Überschuss jeder Verbindung zu einer definierten Menge Wasser oder Puffer bei einer bestimmten Temperatur gegeben. Die Suspensionen werden bis zum Erreichen des Gleichgewichts geschüttelt, zentrifugiert, um ungelöstes Material zu entfernen, und die Konzentration des gelösten Stoffes im Überstand wird durch eine geeignete Analysemethode, wie z.B. Hochleistungsflüssigkeitschromatographie (HPLC), quantifiziert.

Erwartete Ergebnisse und Diskussion

Die Salzbildung wird voraussichtlich die wässrige Löslichkeit von Isoanwuweizisäure durch die Einführung von Ionen-Dipol-Wechselwirkungen mit Wassermolekülen deutlich erhöhen. Die PEGylierung wird voraussichtlich die Löslichkeit verbessern, indem sie die hydrophile Oberfläche des Moleküls vergrößert und sterische Hinderung bietet, die die intermolekularen Wechselwirkungen zwischen den Triterpenoidmolekülen reduziert.

Die Wahl der Derivatisierungsstrategie hängt von den spezifischen Anforderungen der beabsichtigten Anwendung ab. Die Salzbildung ist ein unkomplizierter Ansatz, der zu erheblichen Löslichkeitsverbesserungen führen kann. Die PEGylierung bietet den zusätzlichen Vorteil einer potenziell verlängerten Plasmahalbwertszeit und einer verringerten Immunogenität in vivo.

Schlussfolgerung

Die Derivatisierung von Isoanwuweizisäure durch Salzbildung oder PEGylierung stellt eine vielversprechende Strategie dar, um ihre schlechte wässrige Löslichkeit zu überwinden. Die in diesen Applikationsnotizen beschriebenen Protokolle bieten einen rationalen Ansatz für die Synthese und Bewertung dieser Derivate und erleichtern die weitere präklinische und klinische Entwicklung dieses potenziell wertvollen Naturstoffs.

Referenzen

References

Troubleshooting & Optimization

Strategies to improve the stability of Isoanwuweizic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoanwuweizic Acid Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency over a short period. What is the likely cause?

A1: The most probable cause of potency loss is the hydrolysis of the lactone ring in this compound. Lactones are cyclic esters that can undergo hydrolysis to form the corresponding hydroxy acid, which may have reduced or no biological activity.[1][2] This reaction is often catalyzed by acidic or basic conditions in the solution.[2][3][4][5]

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound, like other lactones, is primarily affected by:

  • pH: Both acidic and alkaline pH can accelerate the rate of hydrolysis.[3][4][5]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation, including hydrolysis.[3][6]

  • Solvent: The type of solvent and the presence of water can significantly impact stability. Protic solvents, especially water, can participate in the hydrolysis reaction.

  • Light: While not explicitly detailed for this compound in the provided search results, many organic compounds are sensitive to light, which can catalyze degradation.

Q3: What is the optimal pH range for storing this compound in an aqueous solution?

A3: While specific data for this compound is not available, for many acid-labile or base-labile compounds, a slightly acidic to neutral pH (around 5-6) is often recommended to minimize hydrolysis.[6] It is crucial to experimentally determine the pH of maximum stability for your specific application. A pH stability study is highly recommended.

Q4: Can I use buffers to improve the stability of my this compound solution?

A4: Yes, using a buffer system to maintain the optimal pH is a standard strategy. Common buffers like citrate (B86180) or phosphate (B84403) can be effective. However, it is important to ensure that the buffer components themselves do not catalyze the degradation of this compound.

Q5: Are there any chemical modification strategies to improve the stability of lactone-containing compounds?

A5: Yes, medicinal chemists have explored strategies to improve the metabolic stability of lactones. One approach involves replacing the lactone with a bioisostere, such as an α-fluoro ether, which can be more resistant to hydrolysis while retaining biological activity.[7] Other strategies for improving drug stability include the development of prodrugs or encapsulation in nanosystems.[8]

Troubleshooting Guide

Issue: Rapid degradation of this compound observed via HPLC analysis.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the solution Measure the pH of your solution. Adjust the pH to a range of 5-6 using a suitable buffer (e.g., 10 mM citrate buffer).A significant reduction in the rate of degradation.
High storage temperature Store the solution at a lower temperature (e.g., 4°C or -20°C).The degradation rate will be slowed down considerably.
Presence of catalytic impurities Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.Reduced degradation if impurities were the cause.
Photodegradation Protect the solution from light by using amber vials or covering the container with aluminum foil.If the compound is light-sensitive, this will prevent photodegradation.

Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for this compound Hydrolysis

Objective: To identify the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 9.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like DMSO or ethanol.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of this line will give the observed first-order rate constant (k_obs) for degradation at that pH.

  • pH-Rate Profile: Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Illustrative pH Stability Data for this compound at 37°C
pHBuffer SystemObserved Rate Constant (k_obs, h⁻¹)Half-life (t½, hours)
3.0Citrate0.0887.9
4.0Citrate0.02527.7
5.0Citrate0.00977.0
6.0Phosphate0.01257.8
7.0Phosphate0.04515.4
8.0Phosphate0.1504.6
9.0Borate0.5101.4

Note: This data is illustrative and intended to demonstrate a typical pH-rate profile. Actual results may vary.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Isoanwuweizic_Acid This compound (Lactone Form) Transition_State_Acid Protonated Carbonyl Intermediate Isoanwuweizic_Acid->Transition_State_Acid + H₃O⁺ Transition_State_Base Tetrahedral Intermediate Isoanwuweizic_Acid->Transition_State_Base + OH⁻ Hydroxy_Acid Hydroxy Acid (Inactive Form) Transition_State_Acid->Hydroxy_Acid + H₂O - H₃O⁺ Transition_State_Base->Hydroxy_Acid + H₂O - OH⁻ Troubleshooting_Workflow Start Start: This compound Degradation Observed Check_pH Is the pH between 5 and 6? Start->Check_pH Adjust_pH Adjust pH to 5-6 using a suitable buffer Check_pH->Adjust_pH No Check_Temp Is the solution stored at ≤ 4°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Store solution at 4°C or -20°C Check_Temp->Lower_Temp No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Lower_Temp->Check_Light Protect_Light Use amber vials or cover with foil Check_Light->Protect_Light No Stable Solution Stability Improved Check_Light->Stable Yes Protect_Light->Stable

References

Troubleshooting Isoanwuweizic acid precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Isoanwuweizic acid precipitation in cell culture media.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Adding this compound to Media

Observation: A precipitate is visible immediately after adding the this compound stock solution to the cell culture medium.

Potential CauseRecommended Solution
Concentration Exceeds Aqueous Solubility The final concentration of this compound is likely above its solubility limit in the aqueous cell culture medium. Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid Solvent Exchange ("Crashing Out") Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[1] Add the stock solution dropwise while gently swirling the medium.
Low Media Temperature The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. Always use pre-warmed (37°C) cell culture medium for preparing your final working solution.
High Final DMSO Concentration While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[1] This may necessitate preparing a more dilute stock solution.
Issue: Precipitate Forms Over Time in the Incubator

Observation: The medium containing this compound is initially clear, but a precipitate forms after several hours or days of incubation.

Potential CauseRecommended Solution
Temperature Shift Changes in temperature between initial preparation and the incubator (37°C) can affect solubility. Ensure the medium is pre-warmed to 37°C before adding the compound and minimize the time the culture vessels are outside the incubator.
pH Shift in Media The CO2 environment in an incubator can lower the pH of the medium. As this compound is a weak acid (predicted pKa ≈ 5.01), a decrease in pH can reduce its solubility. Ensure the medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium with a more robust buffering system if precipitation persists.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time. Test the solubility in your specific basal medium with and without serum to assess the impact of serum proteins.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of the incubator and use appropriate culture vessels to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1] Ensure the compound is fully dissolved in 100% DMSO before preparing further dilutions.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.

Q3: How does the pH of the cell culture medium affect the solubility of this compound?

A3: this compound is predicted to be a weak acid. The solubility of weak acids generally increases as the pH of the solution becomes more basic relative to their pKa.[2][3][4] Standard cell culture media are typically buffered around a physiological pH of 7.2-7.4. A drop in pH, which can occur in the incubator due to cellular metabolism and CO2, can decrease the solubility of this compound and lead to precipitation.

Q4: Can serum in the culture medium help prevent precipitation?

A4: Yes, serum contains proteins such as albumin that can bind to hydrophobic compounds and help keep them in solution.[1] However, this effect is not limitless, and at high concentrations, the compound can still precipitate. If you are switching from a serum-containing to a serum-free medium, you may observe increased precipitation.

Q5: I am still observing precipitation even at low concentrations. What else can I try?

A5: If precipitation persists, you could explore the use of solubility enhancers like cyclodextrins.[5][6][7][8][9] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. It is important to note that cyclodextrins can also have their own effects on cells, so appropriate controls are necessary.

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, with your standard CO2 concentration)

  • Microscope or plate reader capable of measuring absorbance at ~600 nm

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Prepare Serial Dilutions in Medium:

    • In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your pre-warmed complete cell culture medium.

    • For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Include a vehicle control well containing only the medium and the highest concentration of DMSO used in the dilutions.

  • Incubate and Observe:

    • Incubate the plate at 37°C in your cell culture incubator.

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at different time points (e.g., 0, 2, 6, and 24 hours).

    • For a more quantitative assessment, you can measure the absorbance of the wells at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in absorbance over time indicates precipitation.[1]

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and shows no significant increase in absorbance over the time course of your experiment is the maximum working soluble concentration under those specific conditions.

Visualizing Experimental Workflows and Logical Relationships

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: this compound precipitation observed immediate_precipitate Precipitate forms immediately? start->immediate_precipitate delayed_precipitate Precipitate forms over time? immediate_precipitate->delayed_precipitate No check_concentration Is final concentration too high? immediate_precipitate->check_concentration Yes check_ph Is media pH shifting? delayed_precipitate->check_ph Yes end_bad Problem Persists: Consider solubility enhancers (e.g., cyclodextrins) delayed_precipitate->end_bad No check_dilution Was dilution too rapid? check_concentration->check_dilution No solution_concentration Solution: Decrease final concentration. Determine max solubility. check_concentration->solution_concentration Yes check_temp Is media cold? check_dilution->check_temp No solution_dilution Solution: Use serial dilution in pre-warmed media. Add dropwise. check_dilution->solution_dilution Yes check_dmso Is final DMSO > 0.1%? check_temp->check_dmso No solution_temp Solution: Pre-warm media to 37°C. check_temp->solution_temp Yes solution_dmso Solution: Lower final DMSO concentration. check_dmso->solution_dmso Yes check_dmso->end_bad No check_interaction Interaction with media components? check_ph->check_interaction No solution_ph Solution: Check incubator CO2 levels. Use robustly buffered media. check_ph->solution_ph Yes check_evaporation Is media evaporating? check_interaction->check_evaporation No solution_interaction Solution: Test solubility in basal vs. complete media. check_interaction->solution_interaction Yes solution_evaporation Solution: Ensure proper incubator humidification. check_evaporation->solution_evaporation Yes check_evaporation->end_bad No end_good Problem Resolved solution_concentration->end_good solution_dilution->end_good solution_temp->end_good solution_dmso->end_good solution_ph->end_good solution_interaction->end_good solution_evaporation->end_good

Caption: Troubleshooting workflow for this compound precipitation.

Dissolving_Workflow Recommended Workflow for Preparing this compound Working Solution start Start: Prepare this compound Solution stock_prep Prepare 10 mM stock in 100% DMSO. Ensure complete dissolution. start->stock_prep intermediate_dilution Perform serial dilution of DMSO stock in pre-warmed (37°C) complete medium. stock_prep->intermediate_dilution final_dilution Add stock dropwise to final volume of pre-warmed medium while gently swirling. intermediate_dilution->final_dilution final_check Visually inspect for precipitation. Final DMSO concentration < 0.1%. final_dilution->final_check add_to_cells Add clear solution to cells. final_check->add_to_cells Clear troubleshoot Precipitation observed. Refer to troubleshooting guide. final_check->troubleshoot Precipitate

Caption: Recommended workflow for dissolving this compound.

References

Technical Support Center: Isoanwuweizic Acid NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy for Isoanwuweizic acid and related lignans (B1203133). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their NMR experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NMR analysis of this compound that can lead to poor signal-to-noise ratios.

Problem 1: Low Signal Intensity and High Noise Levels in ¹H NMR

Possible Causes & Solutions:

  • Low Sample Concentration: The concentration of this compound in the NMR tube may be insufficient. Lignans are often only sparingly soluble in common NMR solvents.

    • Solution: Increase the sample concentration. For lignans, a concentration of 5-20 mg in 0.5-0.6 mL of a suitable deuterated solvent is typical.[1][2] If solubility is a limiting factor, consider using a more potent solvent or a microprobe.

  • Improper Solvent Selection: The choice of solvent can significantly impact solubility and spectral resolution.

    • Solution: Select a solvent in which this compound is highly soluble. Common choices for lignans include CDCl₃, DMSO-d₆, and Methanol-d₄.[1][3][4] For compounds with poor solubility, a mixture of solvents or gentle heating may improve dissolution, but be cautious of potential sample degradation.[5]

  • Inadequate Number of Scans: A low number of scans will result in a lower S/N ratio, as the signal-to-noise ratio improves with the square root of the number of scans.[6][7][8][9]

    • Solution: Increase the number of scans. Doubling the number of scans will increase the signal level by a factor of two, while the noise increases by the square root of two, leading to an overall S/N improvement.[6]

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will lead to broad peaks and reduced signal height, thereby decreasing the S/N ratio.[10][11][12][13]

    • Solution: Carefully shim the magnet before acquiring data. Automated shimming routines are often a good starting point, but manual shimming may be necessary for optimal homogeneity.[8][11] For challenging samples, gradient shimming techniques can provide superior results.[10][11]

Problem 2: Difficulty in Distinguishing this compound Signals from Noise in ¹³C NMR

Possible Causes & Solutions:

  • Low Natural Abundance of ¹³C: The low natural abundance of the ¹³C isotope (1.1%) results in inherently low signal intensity.

    • Solution 1: Increase the Number of Scans: As with ¹H NMR, increasing the number of scans is a direct way to improve the S/N ratio. For ¹³C NMR of natural products, a significantly higher number of scans (e.g., 1024 or more) is often required compared to ¹H NMR.[8]

    • Solution 2: Use a Cryoprobe: Cryogenically cooled probes dramatically reduce thermal noise from the electronics, leading to a significant increase in sensitivity (typically 3-5 fold) compared to room-temperature probes.[6][14][15][16][17] This can substantially reduce the required experiment time.

    • Solution 3: Employ 2D Heteronuclear Techniques: Instead of a standard ¹³C experiment, consider using a Heteronuclear Single Quantum Coherence (HSQC) experiment. HSQC correlates protons with their directly attached carbons, offering much higher sensitivity.[18][19][20]

Problem 3: Baseline Distortions and Artifacts Obscuring Weak Signals

Possible Causes & Solutions:

  • Sample Impurities: The presence of solid particles or paramagnetic impurities in the sample can broaden lines and distort the baseline.

    • Solution: Ensure the sample is fully dissolved and free of any particulate matter.[2][5] Filtering the sample through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube can remove suspended solids.[2]

  • Incorrect Data Processing: Improper phasing, baseline correction, or window function application can introduce artifacts that obscure real signals.

    • Solution: Carefully process the raw data (FID). Apply appropriate phase and baseline correction algorithms. Experiment with different window functions (e.g., exponential multiplication to improve S/N at the cost of resolution, or Gaussian multiplication to improve resolution).[21][22]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to quickly boost the S/N for a limited sample of this compound?

A1: The use of a cryoprobe is one of the most significant single enhancements for NMR sensitivity.[15][16] A cryoprobe cools the detection coils and preamplifiers to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise and can result in a 3- to 5-fold improvement in the S/N ratio compared to a conventional room-temperature probe.[14][15][16][17] This allows for the acquisition of high-quality data on smaller sample quantities or in a fraction of the time.

Q2: How does the choice of deuterated solvent affect the S/N ratio for this compound?

A2: The primary role of the deuterated solvent is to dissolve the analyte and provide a lock signal for the spectrometer. However, the solvent choice can indirectly affect the S/N ratio in several ways:

  • Solubility: A solvent that provides higher solubility for this compound will allow for a more concentrated sample, directly improving the signal intensity.[5]

  • Viscosity: Highly viscous solvents can lead to broader lines, which reduces the peak height and thus the S/N ratio.

  • Solvent Signals: The residual proton signals of the deuterated solvent can sometimes overlap with analyte signals.[4] Choosing a solvent where the residual peaks are in a clear region of the spectrum is important. For example, in CDCl₃, the residual CHCl₃ peak appears at 7.26 ppm.[4]

Q3: For a complex molecule like this compound, how can I resolve overlapping signals and improve the S/N of individual resonances?

A3: Two-dimensional (2D) NMR techniques are invaluable for resolving signal overlap in complex molecules. For improving the S/N of carbon signals, the HSQC (Heteronuclear Single Quantum Coherence) experiment is highly recommended.[19][20] HSQC correlates each proton to the carbon it is directly attached to, spreading the signals out into a second dimension. This not only resolves overlap but also benefits from the higher sensitivity of proton detection. For proton-proton correlations, a COSY (Correlation Spectroscopy) experiment can be used.[1]

Q4: Can data processing techniques alone significantly improve my S/N ratio?

A4: Yes, post-acquisition data processing can provide a notable improvement in the S/N ratio. Key techniques include:

  • Signal Averaging: This is the most fundamental method, where multiple acquisitions are summed. The S/N ratio increases with the square root of the number of scans.[6][9]

  • Window Functions: Applying a window function, such as exponential multiplication, to the Free Induction Decay (FID) before Fourier transformation can enhance the S/N at the expense of some spectral resolution.[21]

  • Advanced Denoising Algorithms: Modern NMR software often includes advanced algorithms, and recent research has explored deep learning-based methods to suppress noise in NMR spectra, potentially leading to very large increases in the S/N ratio.[23][24][25]

Quantitative Data Summary

Technique/ParameterExpected S/N Improvement FactorNotes
Cryoprobe vs. Room Temperature Probe 3 - 5xReduces thermal noise in the probe electronics.[14][15][16][17]
Increasing Number of Scans (n) √nQuadrupling the number of scans doubles the S/N.[6][8]
Higher Magnetic Field Strength Proportional to B₀^(3/2)A higher field strength increases the population difference between spin states.
SHARPER Experiments 10 - 30xCollapses multiplets into a single narrow peak, significantly increasing peak height.[26]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry glass vial.[1][2]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1][2]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[2]

  • Filtering (if necessary): If suspended material is present, filter the solution through a small plug of cotton wool placed at the bottom of a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Transfer to NMR Tube: Transfer the clear solution to the NMR tube. Ensure the filling height is appropriate for your spectrometer's probe (typically 4-5 cm for a 5 mm tube).[2]

  • Capping: Cap the NMR tube securely. If the sample is sensitive or for long-term storage, the cap can be sealed with Parafilm.

Protocol 2: Acquiring a High S/N ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Prepare a concentrated, well-dissolved sample of this compound as described in Protocol 1.

  • Initial Setup: Tune and match the probe for both the ¹H and ¹³C channels. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Load HSQC Pulse Program: Select a gradient-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp.2 on Bruker systems).[27]

  • Set Spectral Widths: Set the ¹H (F2 dimension) spectral width to cover all proton signals (e.g., 12 ppm). Set the ¹³C (F1 dimension) spectral width to encompass the expected carbon chemical shifts (e.g., 180 ppm).[18]

  • Acquisition Parameters:

    • Set the number of scans to a multiple of 8 or 16 for proper phase cycling (e.g., 64 scans).[27]

    • Set the number of increments in the ¹³C dimension (e.g., 256).[18]

    • Use a relaxation delay of 1.5 seconds.[18]

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform Fourier transformation, followed by phase and baseline correction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer shim Shimming transfer->shim setup Set Parameters (Scans, Pulse Program) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum phase->analyze

Caption: A generalized workflow for NMR experiments.

troubleshooting_sn cluster_sample Sample-Related Issues cluster_instrument Instrumental Factors cluster_processing Data Processing start Low S/N Ratio conc Increase Concentration start->conc solv Change Solvent start->solv clean Filter Sample start->clean scans Increase Scans start->scans shim Improve Shimming start->shim cryo Use Cryoprobe start->cryo window Apply Window Function start->window denoise Use Denoising Algorithm start->denoise

Caption: Troubleshooting logic for low S/N in NMR.

References

Validation & Comparative

Unraveling the Stereochemical Puzzle of Isoanwuweizic Acid: A Comparative Guide to Determining Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The absolute stereochemistry of a natural product like Isoanwuweizic acid, a dibenzocyclooctadiene lignan, dictates its biological activity and therapeutic potential. This guide provides a comparative overview of the key experimental methods employed to definitively confirm the absolute stereochemistry of such complex molecules.

The primary techniques for this purpose are single-crystal X-ray crystallography, chiroptical spectroscopy (specifically Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving the use of chiral derivatizing agents. Each method offers distinct advantages and provides complementary information to build a conclusive stereochemical assignment.

Comparative Analysis of Stereochemical Determination Methods

The selection of a method for determining absolute stereochemistry depends on several factors, including the physical properties of the compound (e.g., crystallinity), the availability of material, and the presence of suitable chromophores. The table below summarizes the key aspects of the most relevant techniques.

MethodPrincipleSample RequirementsKey Data OutputAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single, well-ordered crystal lattice.High-quality single crystal (typically > 0.1 mm in all dimensions).3D electron density map, atomic coordinates, and the absolute configuration (via the Flack parameter).Provides an unambiguous and definitive determination of the absolute stereochemistry.Crystal growth can be challenging or impossible for some compounds.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule.Solution of the pure compound (microgram to milligram quantities). Requires a chromophore near the stereocenter(s).A CD spectrum with positive and/or negative Cotton effects.Highly sensitive, requires small amounts of sample, and can be used for non-crystalline compounds.Provides information about the relative stereochemistry of chromophores; absolute configuration is often determined by comparison with theoretical calculations (e.g., TDDFT-ECD).
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric esters or amides with a chiral derivatizing agent (e.g., MTPA) and analysis of the differences in the ¹H NMR chemical shifts of the protons near the chiral center.Pure compound with a reactive functional group (e.g., hydroxyl or amine) in milligram quantities.Δδ (δS - δR) values for protons near the newly formed diastereomeric center.Does not require crystallization. Can be applied to a wide range of molecules.Requires a suitable functional group for derivatization and can be complex to interpret for molecules with multiple stereocenters.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the determination of absolute stereochemistry for complex natural products like this compound.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration of a molecule.[1][2]

Protocol:

  • Crystallization: A pure sample of the compound is dissolved in a suitable solvent or solvent system. Crystallization is induced by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. Various conditions (solvents, temperature, concentration) are screened to obtain diffraction-quality single crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. The atomic positions and thermal parameters are then refined against the experimental data.

  • Absolute Stereochemistry Determination: For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules in solution.

Protocol:

  • Sample Preparation: A solution of the purified compound is prepared in a transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter. The instrument measures the difference in absorbance between left and right circularly polarized light as a function of wavelength. The spectrum is typically scanned in the UV-Vis region where the molecule's chromophores absorb.

  • Data Analysis: The resulting spectrum, characterized by positive and/or negative peaks (Cotton effects), provides a fingerprint of the molecule's chirality.

  • Absolute Configuration Assignment: The absolute stereochemistry is often determined by comparing the experimental CD spectrum with the theoretically calculated electronic circular dichroism (ECD) spectrum for a chosen stereoisomer. Time-dependent density functional theory (TDDFT) is a common computational method for this purpose. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

NMR Spectroscopy: The Mosher Method

The Mosher method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[3]

Protocol:

  • Derivatization: The purified compound containing a hydroxyl or amine group is divided into two portions. One portion is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine) to form the respective (R)- and (S)-MTPA esters or amides.

  • NMR Analysis: The ¹H NMR spectra of both diastereomeric products are recorded.

  • Data Analysis: The chemical shifts of the protons on either side of the newly formed ester/amide linkage are carefully assigned for both the (R)- and (S)-MTPA derivatives. The difference in chemical shifts (Δδ = δS - δR) is calculated for these protons.

  • Stereochemical Assignment: According to Mosher's model, for the (R)-MTPA ester, the protons that lie shielded by the phenyl group of the MTPA reagent will have a negative Δδ value, while those on the opposite side will have a positive Δδ value. The opposite is true for the (S)-MTPA ester. This analysis allows for the determination of the absolute configuration at the carbinol or amino center.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general workflow for determining the absolute stereochemistry of a natural product and the decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_extraction Isolation & Purification cluster_structure_elucidation Structure Elucidation cluster_absolute_config Absolute Configuration Confirmation Isolation Isolation from Natural Source Purification Purification (e.g., HPLC) Isolation->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR, UV) Purification->Spectroscopic_Analysis Relative_Stereochem Determination of Relative Stereochemistry (NOESY, Coupling Constants) Spectroscopic_Analysis->Relative_Stereochem X-ray X-ray Crystallography Relative_Stereochem->X-ray Crystalline Solid CD_Spec Circular Dichroism Spectroscopy Relative_Stereochem->CD_Spec Chromophore Present Mosher NMR (Mosher's Method) Relative_Stereochem->Mosher Suitable Functional Group Final_Structure Final Structure with Absolute Stereochemistry X-ray->Final_Structure CD_Spec->Final_Structure Mosher->Final_Structure

Fig. 1: Experimental workflow for the stereochemical determination of a natural product.

decision_tree Start Isolated & Purified Compound with Known Relative Stereochemistry Is_Crystalline Can high-quality single crystals be obtained? Start->Is_Crystalline Use_Xray Use Single-Crystal X-ray Crystallography Is_Crystalline->Use_Xray Yes Has_Chromophore Does the molecule have a suitable chromophore? Is_Crystalline->Has_Chromophore No Use_CD Use Circular Dichroism Spectroscopy Has_Chromophore->Use_CD Yes Has_OH_NH Is there a reactive -OH or -NH2 group? Has_Chromophore->Has_OH_NH No Use_Mosher Use NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) Has_OH_NH->Use_Mosher Yes Consider_Synthesis Consider Chiral Synthesis or other methods Has_OH_NH->Consider_Synthesis No

Fig. 2: Decision tree for selecting a method for absolute stereochemistry determination.

References

Orthogonal Methodologies for the Purity Confirmation of Anwuweizonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for a novel therapeutic candidate, such as the naturally derived triterpenoid (B12794562) Anwuweizonic acid, is a cornerstone of drug development. Anwuweizonic acid, a compound isolated from Schisandra propinqua, has garnered interest for its potential therapeutic properties.[1][2] Ensuring its purity is paramount for accurate pharmacological studies and eventual clinical applications. This guide provides a comparative overview of orthogonal analytical methods for the comprehensive purity profiling of Anwuweizonic acid, complete with experimental protocols and performance data.

Orthogonal methods are distinct analytical techniques that measure the same analyte using different principles of separation and/or detection. This approach significantly increases the confidence in purity assessments by reducing the risk of co-eluting impurities going undetected. For a complex molecule like Anwuweizonic acid, which is extracted from a natural source, a multi-faceted analytical strategy is indispensable. Potential impurities could include structurally similar triterpenoids, lignans (B1203133), organic acids, and fatty acids, which are also present in Schisandra species.[3][4]

This guide will focus on two powerful and complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

The Principle of Orthogonal Purity Assessment

The core concept of using orthogonal methods is to subject the analyte to different separation mechanisms to resolve impurities that might not be detected by a single method.

Orthogonal_Methods cluster_0 Purity Assessment Workflow Anwuweizonic_Acid_Sample Anwuweizonic Acid Sample Method_1 Method 1 (e.g., Reversed-Phase HPLC-UV) Anwuweizonic_Acid_Sample->Method_1 Primary Analysis Method_2 Method 2 (e.g., UPLC-QTOF-MS) Anwuweizonic_Acid_Sample->Method_2 Orthogonal Analysis Purity_Confirmation Confirmed Purity Profile Method_1->Purity_Confirmation Method_2->Purity_Confirmation

Caption: Workflow illustrating the use of two orthogonal analytical methods for the comprehensive purity confirmation of an Anwuweizonic acid sample.

Comparison of Orthogonal Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-QTOF-MS for the analysis of triterpenoid acids, providing a basis for selecting the appropriate method for purity confirmation of Anwuweizonic acid.

Table 1: HPLC-UV Method Validation Parameters for Triterpenoid Acid Analysis

ParameterTypical PerformanceRationale for Purity Analysis
Linearity (r²) > 0.999Ensures accurate quantification of the main peak and any impurities.
Limit of Detection (LOD) 0.08 - 0.12 µg/mLDefines the lowest concentration of an impurity that can be detected.
Limit of Quantification (LOQ) 0.24 - 0.36 µg/mLDefines the lowest concentration of an impurity that can be reliably quantified.
Accuracy (Recovery %) 95% - 105%Demonstrates the ability to accurately measure the true concentration of the analyte and impurities.
Precision (RSD %) < 2.0%Indicates the reproducibility of the method for consistent results.

Data synthesized from studies on structurally similar triterpenoid acids.[5]

Table 2: UPLC-QTOF-MS Method Validation Parameters for Triterpenoid and Lignan Analysis in Schisandra Species

ParameterTypical PerformanceRationale for Purity Analysis
Mass Accuracy < 5 ppmProvides high confidence in the identification of impurities based on their elemental composition.
Sensitivity High (ng/mL to pg/mL range)Enables the detection and identification of trace-level impurities.
Selectivity Very HighMass spectrometry allows for the differentiation of co-eluting compounds with different mass-to-charge ratios.
Identification Fragmentation patterns (MS/MS)Offers structural information for the tentative identification of unknown impurities.
Quantitative Capability Wide dynamic rangeAllows for the simultaneous quantification of the main component and a broad range of impurities.

Based on typical performance for UPLC-QTOF-MS analysis of natural products.[3][4][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these orthogonal techniques.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of known analytes and for routine purity checks.

Sample Preparation:

  • Accurately weigh and dissolve the Anwuweizonic acid standard and sample in methanol (B129727) to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

A simplified gradient elution could be: 70-90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

Method 2: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This high-resolution mass spectrometry technique is ideal for the identification of unknown impurities and for providing a highly selective and sensitive purity profile.

Sample Preparation:

  • Prepare stock solutions of Anwuweizonic acid standard and sample in methanol at 1 mg/mL.

  • Dilute the stock solutions to a final concentration of 10 µg/mL with the initial mobile phase.

  • Filter the solutions through a 0.22 µm syringe filter.

UPLC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 40°C.

QTOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

Experimental_Workflow cluster_1 HPLC-UV Analysis cluster_2 UPLC-QTOF-MS Analysis Sample_Prep_HPLC Sample Preparation (1 mg/mL in Methanol) Filtration_HPLC 0.45 µm Filtration Sample_Prep_HPLC->Filtration_HPLC Injection_HPLC HPLC-UV Injection Filtration_HPLC->Injection_HPLC Data_Analysis_HPLC Purity by Peak Area % Injection_HPLC->Data_Analysis_HPLC Sample_Prep_UPLC Sample Preparation (10 µg/mL in Mobile Phase) Filtration_UPLC 0.22 µm Filtration Sample_Prep_UPLC->Filtration_UPLC Injection_UPLC UPLC-QTOF-MS Injection Filtration_UPLC->Injection_UPLC Data_Analysis_UPLC Impurity Identification (Mass & Fragmentation) Injection_UPLC->Data_Analysis_UPLC

References

Safety Operating Guide

Personal protective equipment for handling Isoanwuweizic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Isoanwuweizic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling potent organic compounds and should be executed within a designated laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.[1]
Eyes Safety goggles or face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[2]
Respiratory Fume hood or respiratorWork in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][4]
Body Laboratory coat or chemical-resistant suitA standard lab coat is sufficient for small quantities. For larger amounts or risk of splashing, a chemical-resistant apron or suit is advised.[3][5]
Feet Closed-toe shoesLeather or other chemical-resistant material. Do not wear open-toed shoes in the laboratory.[3]

Operational Plan for Handling this compound

Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all work with this compound inside a certified chemical fume hood.
  • Use a spatula to handle the solid compound, avoiding the creation of dust.
  • When preparing solutions, slowly add the acid to the solvent to avoid splashing.
  • Keep all containers with this compound tightly sealed when not in use.

3. In Case of a Spill:

  • For small spills, use an absorbent material designed for chemical spills to contain and clean up the substance.[6]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Contaminated absorbents and cleaning materials must be disposed of as hazardous waste.[6]

4. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8][9]
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[7]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

2. Neutralization (for acidic waste solutions):

  • Before disposal, acidic solutions containing this compound should be neutralized.
  • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a well-ventilated area.[10][11][12]
  • Monitor the pH of the solution until it is neutral (pH 6-8).

3. Waste Collection and Storage:

  • Collect all solid and neutralized liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11][13]
  • The label should include the chemical name, "Hazardous Waste," and the date.
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[10][11]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10][11][13]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_compound Handle in Fume Hood prep_emergency->handle_compound prepare_solution Prepare Solution handle_compound->prepare_solution spill Spill Response handle_compound->spill first_aid First Aid handle_compound->first_aid store_compound Store Securely prepare_solution->store_compound segregate_waste Segregate Waste store_compound->segregate_waste neutralize_waste Neutralize Acidic Waste segregate_waste->neutralize_waste collect_waste Collect in Labeled Container neutralize_waste->collect_waste dispose_waste Dispose via Licensed Service collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.